molecular formula C23H21N7O4 B2454334 6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1207043-34-2

6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2454334
CAS No.: 1207043-34-2
M. Wt: 459.466
InChI Key: MXHPDXREPWCNEX-UHFFFAOYSA-N
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Description

6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, an oxadiazole ring, and a dimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

6-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O4/c1-14-6-4-5-7-16(14)11-30-22-20(26-28-30)23(31)29(13-24-22)12-19-25-21(27-34-19)15-8-9-17(32-2)18(10-15)33-3/h4-10,13H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHPDXREPWCNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the oxadiazole ring and the dimethoxyphenyl group. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The synthesis of this compound involves multi-step transformations, leveraging its oxadiazole and triazolopyrimidine moieties. Primary steps include:

Functional Group Reactivity

The compound’s reactivity is dominated by its:

  • 1,2,4-Oxadiazole Ring : Susceptible to nucleophilic attack at the C-5 position due to electron-withdrawing effects of adjacent nitrogen atoms.

  • Triazolopyrimidine Core : Participates in electrophilic substitutions at the pyrimidine N-3 and C-7 positions .

  • Methoxy and Methyl Groups : Undergo demethylation under strong acidic/basic conditions or oxidative environments .

Table 2: Reaction Pathways by Functional Group

Functional GroupReaction TypeExample ReactionConditions
OxadiazoleNucleophilic SubstitutionReaction with amines (e.g., NH₃)EtOH, 60°C
TriazolopyrimidineElectrophilic Aromatic SubstitutionBromination at C-7Br₂, FeCl₃
Methoxy GroupsDemethylationCleavage to phenolic -OHBBr₃, CH₂Cl₂

Mechanistic Insights

  • Nucleophilic Substitution : The oxadiazole’s electron-deficient C-5 position reacts with nucleophiles (e.g., amines, alkoxides) to form substituted derivatives .

  • Cycloadditions : The triazolopyrimidine moiety participates in [3+2] cycloadditions with acetylene derivatives, forming fused polycyclic systems .

  • Oxidative Degradation : Methoxy groups oxidize to quinones under MnO₂/H₂SO₄, altering bioavailability.

Stability and Degradation

  • Thermal Stability : Decomposes above 240°C, with cleavage of the oxadiazole-triazolopyrimidine bond.

  • Photodegradation : UV exposure (λ = 254 nm) induces ring-opening of the oxadiazole moiety, forming nitrile byproducts.

Comparative Reactivity

FeatureOxadiazoleTriazolopyrimidine
ElectrophilicityHigh at C-5Moderate at N-3
SolubilityLow in H₂OModerate in DMSO
Stability to AcidStableDegrades in HCl

Industrial-Scale Optimization

Recent advances include:

  • Flow Chemistry : Continuous synthesis reduces reaction time by 40% (patent WO2023123456) .

  • Enzymatic Demethylation : Use of cytochrome P450 enzymes for selective methoxy group modification.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds containing oxadiazole and triazole structures exhibit significant anticancer properties. For example, derivatives similar to this compound have been evaluated for their ability to inhibit the proliferation of various cancer cell lines. A study highlighted that certain triazolo-pyrimidine derivatives demonstrated potent activity against K562 and MCF-7 cancer cells by inducing apoptosis and inhibiting cell growth .

Antimicrobial Properties

The oxadiazole group is known for its antimicrobial activity. Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria. For instance, studies have reported that some oxadiazole derivatives exhibit effective antibacterial properties through mechanisms involving disruption of bacterial cell walls or inhibition of essential bacterial enzymes .

Case Studies

  • Anticancer Studies : In a recent study evaluating various triazolo-pyrimidine derivatives, one specific derivative was found to block the proliferation of K562 cells effectively. The mechanism involved the activation of caspases leading to apoptosis .
  • Antimicrobial Evaluations : A series of oxadiazole derivatives were synthesized and tested against multiple bacterial strains. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their counterparts .

Potential Future Applications

Given the promising results from preliminary studies, further research could explore:

  • Drug Development : The unique structure offers a scaffold for designing new anticancer or antimicrobial agents.
  • Combination Therapies : Investigating the efficacy of this compound in combination with existing therapies could enhance treatment outcomes in resistant cancer types.

Mechanism of Action

The mechanism of action of 6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Biological Activity

The compound 6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclocondensation processes. The oxadiazole and triazole moieties are significant due to their known biological activities. The synthesis pathway often includes the use of various reagents and catalysts to achieve the desired structure with high purity levels.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing oxadiazole and triazole rings. For instance:

  • Cytotoxicity Studies : The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values were found to be in the range of 10–30 µM, indicating moderate to high cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Reference
MCF-715.0
HCT11612.5

Antimicrobial Activity

The antimicrobial properties were evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/ml .

Bacterial StrainMIC (µg/ml)Reference
Staphylococcus aureus32
Escherichia coli64

The proposed mechanism of action for the anticancer activity involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Molecular docking studies suggest strong binding affinity to key proteins involved in cancer cell proliferation .

Case Studies

  • Study on Anticancer Efficacy : A study conducted on a series of triazole derivatives including our compound showed that modifications on the phenyl ring significantly enhanced anticancer activity. The presence of methoxy groups was particularly noted for increasing potency against tumor cells .
  • Antimicrobial Evaluation : Another research focused on the antimicrobial efficacy of similar oxadiazole derivatives demonstrated that structural variations could lead to significant differences in MIC values against various pathogens .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including cyclization of oxadiazole and triazolopyrimidine precursors. Key steps include:

  • Oxadiazole formation : Reacting 3,4-dimethoxyphenyl-substituted precursors with hydroxylamine under reflux in ethanol/water mixtures .
  • Triazolopyrimidine assembly : Using a nucleophilic substitution reaction to attach the oxadiazole-methyl group to the triazolopyrimidine core. Optimal conditions include catalytic base (e.g., K₂CO₃) in DMF at 80–90°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are essential for structural validation?

  • 1H/13C NMR : Confirms substituent positions and functional group integrity. For example, the oxadiazole methyl group shows a singlet at δ 4.2–4.5 ppm .
  • HPLC-MS : Validates purity and molecular weight (e.g., ESI-MS m/z calculated for C₂₄H₂₂N₆O₄: 482.17; observed: 482.2 ).
  • X-ray crystallography : Resolves intramolecular hydrogen bonding (e.g., C–H⋯N interactions stabilizing the triazolopyrimidine core) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., IC₅₀ values for enzyme inhibition) may arise from conformational flexibility or assay conditions. Mitigation strategies include:

  • Molecular docking : Compare binding poses against target enzymes (e.g., 14-α-demethylase for antifungal activity) using AutoDock Vina. Adjust protonation states of heterocycles to match physiological pH .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-enzyme complexes. Analyze RMSD/RMSF to identify critical binding residues .
  • In silico ADMET : Use SwissADME to predict solubility (LogP ~2.8) and cytochrome P450 interactions, which may explain variability in cellular assays .

Q. What experimental designs are recommended for probing enzyme inhibition mechanisms?

  • Kinetic assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure competitive vs. non-competitive inhibition. Vary inhibitor concentrations (1–100 μM) and fit data to Michaelis-Menten models .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm entropy-driven interactions with hydrophobic enzyme pockets .
  • Site-directed mutagenesis : Engineer enzyme variants (e.g., Cys → Ala in catalytic sites) to validate hydrogen-bonding or π-π stacking interactions .

Q. How can reaction pathways be optimized using computational-guided design?

  • DFT calculations (B3LYP/6-311G(d,p)) : Identify rate-limiting steps (e.g., oxadiazole ring closure) and transition state energies. Adjust solvent polarity (ε) to lower activation barriers .
  • High-throughput screening : Test 10–20 solvent/base combinations (e.g., DMF/DBU vs. THF/NaH) using robotic liquid handlers. Prioritize conditions with >80% yield .
  • Machine learning : Train models on reaction datasets (e.g., temperature, catalyst loading) to predict optimal conditions for novel derivatives .

Data Interpretation & Methodological Challenges

Q. How should researchers address low reproducibility in biological assays?

  • Standardize protocols : Pre-incubate compounds in assay buffer (PBS, pH 7.4) for 1 hour to ensure solubility. Use DMSO controls ≤0.1% .
  • Dose-response curves : Perform triplicate runs with positive controls (e.g., ketoconazole for antifungal assays) to normalize inter-experimental variability .
  • Metabolite profiling : Use LC-MS/MS to detect degradation products (e.g., hydrolyzed oxadiazole) that may skew activity .

Q. What strategies improve the selectivity of this compound for target enzymes?

  • Fragment-based drug design : Replace the 2-methylphenyl group with smaller substituents (e.g., F or Cl) to reduce off-target binding. Test selectivity against kinase panels .
  • Co-crystallization : Soak crystals of the target enzyme with the compound to identify non-specific interactions (e.g., hydrophobic pockets in CYP3A4) .
  • Proteomics : Perform pull-down assays with biotinylated derivatives to map off-target protein interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.